Bienvenue dans la boutique en ligne BenchChem!

TP-472N

Epigenetics Bromodomain Chemical Probe Validation

TP-472N is the validated negative control probe for TP-472, developed by Takeda and the SGC. With nearly identical physicochemical properties but no BRD9/7 binding (>20 µM), it ensures on-target effects are accurately attributed. Using an unvalidated control risks data misinterpretation. Procure only ≥98% (HPLC) certified material from SGC partner vendors to guarantee reproducibility and rigor in your epigenetic assays.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 2080306-24-5
Cat. No. B1653977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-472N
CAS2080306-24-5
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4
InChIInChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3
InChIKeyIDQWBZAMTQTECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TP-472N (CAS 2080306-24-5) Technical Data Sheet and Procurement Reference for BRD9/7 Negative Control Probe


TP-472N (CAS 2080306-24-5) is a small molecule designated as the negative control probe for TP-472, a potent and selective inhibitor of the bromodomain-containing proteins BRD9 and BRD7 . Developed collaboratively by Takeda and the Structural Genomics Consortium (SGC), this compound pair represents a distinct chemotype from previously available BRD9/7 probes [1]. TP-472N is an essential tool in epigenetic research, specifically for validating on-target biological effects mediated by BRD9/7 inhibition. It is supplied with a standard purity of ≥98% (HPLC) .

Why Generic Substitution of TP-472N in BRD9/7 Research Fails: The Critical Need for a Validated Negative Control


In chemical biology, the use of a properly validated negative control compound is paramount for data integrity. Simply substituting another inactive molecule for TP-472N risks introducing uncontrolled variables that can confound experimental outcomes. TP-472N is specifically designed as the inactive counterpart to the active probe TP-472, sharing nearly identical physicochemical properties (solubility, permeability, size) but lacking the specific binding motif for BRD9/7 . This close structural relationship ensures that any divergent biological effects observed between TP-472 and TP-472N can be confidently attributed to BRD9/7 inhibition, rather than to off-target activities or general chemical toxicity [1]. Using an unvalidated or structurally unrelated 'inactive' control undermines this critical causal inference, potentially leading to false positives or misinterpretation of phenotypic data. This guide provides the quantitative evidence that distinguishes TP-472N from generic alternatives, justifying its essential role in rigorous BRD9/7 research.

Quantitative Evidence Guide: Distinguishing TP-472N from Active Analogs and Generic Controls for BRD9/7 Research


Head-to-Head Comparison of BRD9 Binding Affinity: TP-472N vs. TP-472

TP-472N demonstrates a complete loss of binding affinity to the BRD9 bromodomain compared to its active counterpart, TP-472. At a concentration of 20 µM, TP-472N shows no measurable activity against BRD9, whereas TP-472 exhibits potent binding with a Kd of 33 nM .

Epigenetics Bromodomain Chemical Probe Validation

Structural Basis for Inactivity: Ether vs. Amide Linkage

The differential activity between TP-472N and TP-472 is driven by a key structural modification. TP-472N replaces the active probe's amide linker with an ether linkage. This change eliminates the hydrogen bond donor capacity required for interaction with the conserved asparagine residue (Asn100) in the BRD9 binding pocket, thereby abolishing target engagement .

Medicinal Chemistry Structure-Activity Relationship (SAR) Bromodomain Inhibition

Comparative Selectivity Profile Against a Broad Panel of Receptors and Enzymes

When screened at 10 µM against a panel of 71 receptors, ion channels, and 25 enzymes, TP-472N showed a distinct off-target profile compared to TP-472. TP-472N exhibited binding to the Adenosine A1 receptor (35% of control), A3 receptor (23%), Melatonin MT1 receptor (47%), and a GABA-gated Cl- channel (20%), whereas TP-472 showed a different pattern, including binding to the Benzodiazepine receptor (47%) and several PDE enzymes [1].

Drug Selectivity Off-Target Screening Chemical Probe Characterization

Comparative Physicochemical Properties for Assay Normalization

TP-472N and TP-472 share highly similar physicochemical properties, which is crucial for their paired use in cellular assays. TP-472N has a DMSO solubility of 15 mg/mL, compared to 10 mg/mL for TP-472, and a calculated LogP of 2.34 . These comparable properties minimize the likelihood that differences in cellular permeability or distribution account for divergent biological effects.

Assay Development Solubility DMPK

Inactivity Confirmed in Cellular Context (NanoBRET)

In a cellular context using a NanoBRET target engagement assay in HEK293T cells, TP-472 demonstrates an EC50 of 320 nM for BRD9, confirming its intracellular activity [1]. While a specific cellular EC50 for TP-472N is not provided, the SGC and vendor sources confirm it is used as the negative control in these cellular assays, implying no measurable cellular target engagement for BRD9/7 .

Cellular Target Engagement NanoBRET BRD9

Purity and Quality Control as a Distinguishing Procurement Factor

Reputable vendors supply TP-472N with a purity of ≥98% as determined by HPLC [1]. This high purity is critical for a negative control, as impurities could introduce confounding biological activities. The compound is provided through the SGC's chemical probe program, which mandates rigorous quality control and characterization standards not always guaranteed for generic research chemicals [2].

Compound Procurement Quality Control HPLC Purity

Optimal Research and Procurement Applications for TP-472N as a Negative Control in BRD9/7 Studies


Validating BRD9/7-Dependent Phenotypes in Cell-Based Assays

In any cell-based assay where TP-472 is used to inhibit BRD9/7, the inclusion of TP-472N at matched concentrations is mandatory. Any phenotype (e.g., changes in proliferation, apoptosis, gene expression) observed in the TP-472 treatment group but absent in the TP-472N group can be confidently attributed to on-target BRD9/7 inhibition. This application is supported by the direct head-to-head binding affinity data (Section 3, Evidence 1) and the matched physicochemical properties (Section 3, Evidence 4) which rule out general scaffold toxicity. [1]

Distinguishing On-Target from Off-Target Effects in Complex Biological Models

When using TP-472 in more complex systems (e.g., primary cells, organoids, or in vivo models), TP-472N is essential for interpreting results. Its distinct off-target profile compared to TP-472, as shown by the CEREP panel data (Section 3, Evidence 3), highlights why a generic control is insufficient. By comparing TP-472, TP-472N, and vehicle-only controls, researchers can deconvolute the biological response and isolate the specific contribution of BRD9/7 inhibition from other non-specific effects of the compound series. [2]

SAR Studies for Next-Generation BRD9/7 Probe Development

In medicinal chemistry campaigns focused on optimizing BRD9/7 inhibitors, TP-472N serves as a key benchmark for inactivity. Its well-defined structure-activity relationship (SAR) (Section 3, Evidence 2), where an amide-to-ether switch abolishes activity, provides a clear structural rationale. New analogs can be benchmarked against both the active probe (TP-472) and the matched inactive control (TP-472N) to understand if modifications improve potency, selectivity, or physicochemical properties while avoiding the introduction of off-target liabilities. [1]

Standardizing Reagent Quality for Reproducible Epigenetic Research

To ensure experimental reproducibility, it is critical to source TP-472N from vendors that adhere to the SGC's rigorous quality standards (Section 3, Evidence 6). Procurement of TP-472N with a certified purity of ≥98% (HPLC) from SGC partner vendors (e.g., Sigma-Aldrich, Tocris, MedChemExpress) provides a level of quality assurance that is not available from unvetted suppliers. This minimizes the risk of introducing experimental artifacts due to unknown impurities and ensures that the negative control performs as expected, thereby strengthening the conclusions drawn from BRD9/7-targeted studies. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-472N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.